Hexanophenone

Descripción general

Descripción

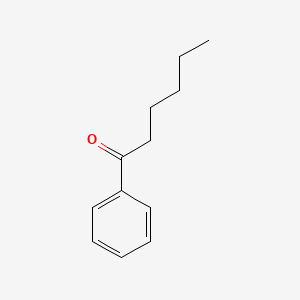

Hexanophenone, also known as hexyl phenyl ketone, is an organic compound belonging to the ketone family. It is characterized by the presence of a carbonyl group attached to a phenyl ring and a hexyl chain. This molecular structure confers unique properties to this compound, making it a valuable chemical intermediate in various industrial applications. The compound exhibits a distinct odor and is soluble in organic solvents .

Métodos De Preparación

Hexanophenone can be synthesized through several methods:

Grignard Reaction: The synthesis typically involves the condensation of hexyl halide with phenylmagnesium bromide, followed by acidification to yield the desired ketone.

Rh-Catalyzed Reaction: Another method involves adding [Rh(cod)Cl]2, Xantphos, and anhydrous toluene to a pressure tube, followed by the addition of KHF2, benzaldehyde, and other reagents.

Ni-Catalyzed Reaction: This method involves adding Ni(ClO4)2·6H2O, bipyridine, and other reagents to a microwave vial, followed by heating at 40°C for 12 hours.

Análisis De Reacciones Químicas

Hexanophenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Hexanophenone (C₁₃H₁₈O), also known as hexyl phenyl ketone, is an organic compound belonging to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. It appears as a colorless to pale yellow liquid with a melting point of 25-26 °C and a boiling point of 265 °C, and has a density of 0.958 g/cm³. this compound consists of a hexanoyl group attached to a phenyl ring, making it useful for various chemical applications.

Scientific Research Applications

This compound and its derivatives have a wide array of applications in scientific research, spanning pharmaceutical chemistry, cell biology, chemical education, and more.

Pharmaceutical Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds because its ketone group is reactive and can be involved in the formation of complex molecules used in drug development. this compound derivatives have demonstrated fungicidal properties. In one study, this compound was found to significantly inhibit carbonyl reductase activity in pig heart cytosol, showing its potential impact on metabolic processes . It acts as a competitive inhibitor for carbonyl reductase, meaning it competes with other substrates for the enzyme's active site . The inhibitory potency of alkyl phenyl ketones, including this compound, correlates with their Vmax/Km values for reduction by carbonyl reductase .

Cell Biology

In cell biology, this compound is used in cell culture and transfection processes, which are integral to flow cytometry experiments. this compound derivatives are used to label cells, which then fluoresce under specific conditions, aiding in their detection and sorting. The use of these derivatives improves the efficiency and accuracy of cell sorting in flow cytometry experiments.

Chemical Education

This compound is used as a teaching tool in chemical education to demonstrate various organic reactions and synthesis techniques. Instructional materials are created to detail the procedures and safety measures associated with its use.

Synthesis of Derivatives

This compound derivatives are synthesized through reactions like Grignard reactions or Friedel-Crafts acylation. These reactions are typically carried out under inert atmospheres with precise temperature control to ensure the desired product is obtained.

Fragrance Industry

This compound is widely used in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics.

Study of Designer Drugs

Mecanismo De Acción

The mechanism of action of hexanophenone involves its interaction with various molecular targets and pathways. The carbonyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s activity. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparación Con Compuestos Similares

Hexanophenone can be compared with other similar compounds, such as:

Acetophenone: Similar to this compound but with a shorter alkyl chain.

Benzophenone: Contains two phenyl rings attached to the carbonyl group.

Propiophenone: Has a propyl group instead of a hexyl group.

This compound’s uniqueness lies in its longer hexyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs .

Actividad Biológica

Hexanophenone, also known as hexyl phenyl ketone, is an organic compound with the chemical formula C₁₂H₁₆O. Its biological activity has garnered attention in various fields including pharmacology, toxicology, and industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and potential applications in medicine and industry.

This compound primarily acts as a competitive inhibitor of carbonyl reductase, an enzyme involved in the metabolism of various substrates. This inhibition can lead to alterations in metabolic pathways that utilize this enzyme, potentially affecting the pharmacokinetics of drugs and other compounds processed by carbonyl reductase .

Inhibition of Carbonyl Reductase

- Target Enzyme : Carbonyl reductase

- Type of Inhibition : Competitive

- Implications : Alters metabolism of carbonyl-containing compounds, which can have downstream effects on drug efficacy and toxicity.

Antifungal Activity

Research indicates that derivatives of this compound exhibit fungicidal properties , suggesting potential applications in developing antifungal agents. Structural modifications have been made to enhance these properties, indicating that this compound could serve as a precursor for more potent antifungal compounds.

Cell Biology Applications

This compound is utilized in cell culture techniques and transfection processes. Its derivatives can be fluorescently labeled for use in flow cytometry, improving the efficiency and accuracy of cell sorting. This application highlights its significance in both research and clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Inhibition Studies :

- A study demonstrated that this compound significantly inhibits carbonyl reductase activity in pig heart cytosol, showcasing its potential impact on metabolic processes .

- The inhibitory potency was correlated with the structure of alkyl phenyl ketones, with this compound showing the strongest effect among tested compounds.

-

Fungicidal Activity :

- Research has shown that specific derivatives of this compound possess antifungal properties, making them candidates for further development into therapeutic agents against fungal infections.

-

Flow Cytometry Applications :

- This compound derivatives are employed in flow cytometry to enhance cell labeling processes, which is crucial for accurately sorting and analyzing cell populations in research.

Data Table: Biological Activities of this compound Derivatives

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibits carbonyl reductase | Competitive inhibition |

| 4-Hexanoylpyridine | Potent inhibitor of TCBR | Competitive inhibition |

| This compound Derivative A | Exhibits fungicidal properties | Disruption of fungal cell membranes |

| This compound Derivative B | Enhances fluorescence for flow cytometry | Cell labeling |

Propiedades

IUPAC Name |

1-phenylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPVQDVMLWUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061335 | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-92-7 | |

| Record name | Hexanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of hexanophenone's vapor pressure in its photolysis on soil surfaces?

A1: Research suggests that this compound's relatively high vapor pressure (8.7 × 10−3 torr at 25 °C) [] can influence its photolysis on soil surfaces. While compounds like octanophenone, dodecanophenone, hexadecanophenone, and octadecanophenone exhibited similar photolysis rates on soil, this compound showed approximately 10% greater loss due to volatilization. This suggests that its higher vapor pressure allows it to move into the light-exposed soil surface more readily. []

Q2: How does this compound interact with carbonyl reductase in pig heart cytosol?

A2: this compound acts as a substrate inhibitor of carbonyl reductase in pig heart cytosol. [] It exhibits competitive inhibition, meaning it competes with other substrates for the enzyme's active site. The study revealed a correlation between the inhibitory potency of alkyl phenyl ketones and their Vmax/Km values for reduction by carbonyl reductase, with this compound demonstrating the strongest inhibitory effect. []

Q3: What insights do structural analogs of this compound provide about the substrate-binding domain of tetrameric carbonyl reductase (TCBR)?

A3: Research utilizing alkyl 4-pyridyl ketones, particularly 4-hexanoylpyridine, has provided valuable insights into TCBR's substrate-binding domain. 4-Hexanoylpyridine, with its five-carbon straight-chain alkyl group, potently inhibits TCBR activity through competitive inhibition. [] Additionally, the significantly lower reducibility of cyclohexyl pentyl ketone, compared to this compound, suggests the presence of a hydrophobic pocket with affinity for aromatic groups within the enzyme's substrate-binding domain. []

Q4: Can this compound be used as a reactant in Friedel-Crafts acylation reactions? What role do catalysts play in this process?

A4: Yes, this compound is a common product in Friedel-Crafts acylation reactions. [, ] For instance, it can be synthesized through the reaction of hexanoyl chloride and benzene in the presence of a suitable catalyst. Studies have explored various catalysts for this reaction, including mesoporous carbon nitride (MCN) materials. [, ] Specifically, MCN-4, with its high nitrogen content, exhibited excellent catalytic activity, yielding a high amount of this compound within a short timeframe. The presence of free amine groups on the MCN-4 structure is thought to contribute to its high catalytic activity. [] Similarly, nanoporous GaN (NP-GaN) synthesized using a nitrogen-enriched mesoporous carbon nitride template has also shown excellent catalytic activity for this reaction, highlighting the importance of catalyst design in enhancing reaction efficiency. []

Q5: How does the structure of this compound affect its behavior in liquid crystalline solvents?

A5: The behavior of this compound in liquid crystalline solvents, specifically its ordering and mobility, has been studied using deuterium NMR spectroscopy and by analyzing its Norrish II photoreactivity. [] The research involved examining this compound alongside butyrophenone and valerophenone in various phases of trans,trans-4'-alkyl [1,1'-bicyclohexyl]-4-carbonitrile (CCH-n) liquid crystals. While detailed results are not provided in the abstract, the study highlights the utility of liquid crystals as anisotropic solvents to investigate the photochemistry and dynamics of organic molecules like this compound. []

Q6: Are there environmental concerns regarding this compound?

A6: While the provided research does not explicitly address this compound's environmental impact, its photolysis on soil surfaces, potentially leading to degradation products, raises concerns. [] Further research is needed to assess its ecotoxicological effects and explore potential mitigation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.